2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile
Overview
Description
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is a member of the quinoline family. It has a linear formula of C12H4F6N2 .
Molecular Structure Analysis
The molecular structure of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is characterized by a linear formula of C12H4F6N2 .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is 290.16 g/mol .Scientific Research Applications
Photovoltaic Properties
- Photovoltaic Applications in Organic-Inorganic Diodes : Quinoline derivatives have been studied for their photovoltaic properties and potential use in organic-inorganic photodiode fabrication. The electrical properties of such devices, including current-voltage characteristics, suggest their suitability as photodiodes, with improvements observed in devices containing chlorophenyl substitution groups (Zeyada, El-Nahass, & El-Shabaan, 2016).
Optical and Morphological Studies
- Optical Properties of Tri-fluoromethyl Substituted Quinoxalines : Similar compounds, particularly tri-fluoromethyl substituted quinoxalines, have been characterized for their optical properties, exhibiting fluorescence in solid state and Aggregation Induced Emission (AIE) states. These findings are significant for understanding the interaction of such compounds with light (Rajalakshmi & Palanisami, 2020).
Computational and Spectroscopic Studies
- DFT Computational Study of Quinoline Derivatives : A computational study using density functional theory (DFT) of a novel quinoline derivative revealed insights into its structural stability and quantum chemical reactivity parameters. Such studies are essential for predicting the behavior and potential applications of these compounds (Al-Ahmary et al., 2018).
Corrosion Inhibition
- Use as Corrosion Inhibitors : Certain quinoline derivatives have been found effective as corrosion inhibitors for mild steel in acidic mediums. This application is crucial in industrial contexts where corrosion prevention is vital (Singh, Srivastava, & Quraishi, 2016).
properties
IUPAC Name |
2,6-bis(trifluoromethyl)quinoline-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6N2/c13-11(14,15)7-1-2-9-8(4-7)6(5-19)3-10(20-9)12(16,17)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZCYKIZTBMTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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